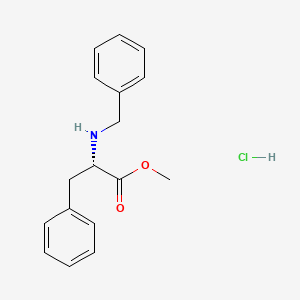
Bzl-phe-ome hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bzl-phe-ome hcl, also known as Bz-phe-ome hydrochloride, is a synthetic compound that has been developed as an experimental drug. It is a prodrug of the neurotransmitter gamma-aminobutyric acid (GABA) and is being studied for its potential therapeutic use in a number of neurological and psychiatric disorders.
科学的研究の応用
Nanomedicine and Drug Delivery
Bzl-phe-ome hcl: is a derivative of the Phe-Phe motif, which is known for its ability to drive the self-assembly of short peptides into nanostructures and hydrogels . These nanostructures have been extensively studied for their potential in nanomedicine , particularly in drug delivery systems . The self-assembling property allows for the creation of nanocarriers that can encapsulate therapeutic agents and release them at the target site, enhancing the efficacy and reducing the side effects of drugs.
Biomaterials Development
The peptide-based nanostructures formed by Bzl-phe-ome hcl can also be utilized in the development of biomaterials . These materials have applications in tissue engineering, where they can serve as scaffolds for cell growth and regeneration. Their biocompatibility and biodegradability make them ideal candidates for creating implants and prosthetics that integrate well with the human body.
Therapeutic Paradigms
Innovative therapeutic paradigms are another area where Bzl-phe-ome hcl shows promise . By leveraging the unique properties of peptide-based nanostructures, researchers are exploring new ways to treat diseases. For instance, these materials can be designed to interact with biological systems at the molecular level, potentially leading to breakthroughs in the treatment of complex conditions like cancer and neurodegenerative diseases.
Peptide Synthesis
Bzl-phe-ome hcl: is used in the synthesis of peptides, particularly in the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis method . It acts as an intermediate in the synthesis of longer peptide chains, which are crucial in the study of protein structure and function, as well as in the development of peptide-based drugs.
Diagnostic Tools
Peptide-based nanostructures derived from Bzl-phe-ome hcl can be engineered to have specific affinities for biomarkers associated with diseases . This property can be harnessed to develop diagnostic tools that can detect diseases at an early stage, improving the chances of successful treatment.
特性
IUPAC Name |
methyl (2S)-2-(benzylamino)-3-phenylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.ClH/c1-20-17(19)16(12-14-8-4-2-5-9-14)18-13-15-10-6-3-7-11-15;/h2-11,16,18H,12-13H2,1H3;1H/t16-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTZZMDPUTVSOH-NTISSMGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

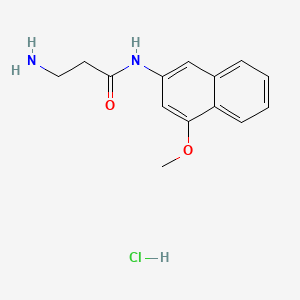
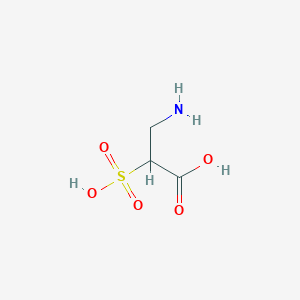
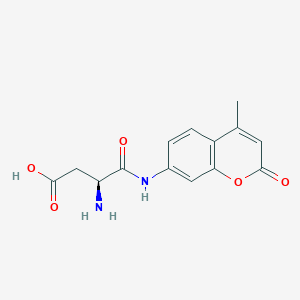

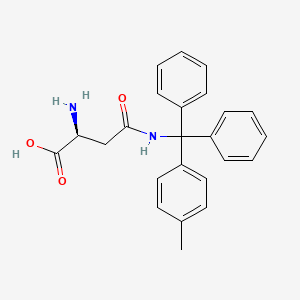
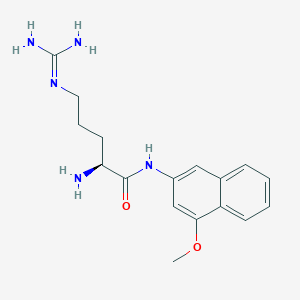
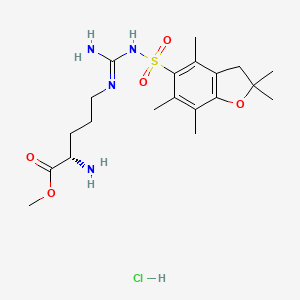
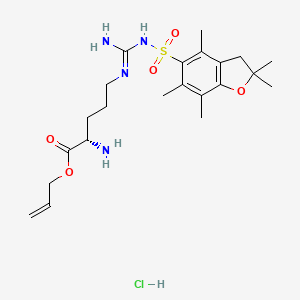
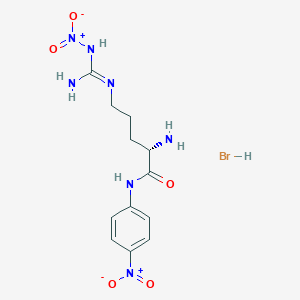



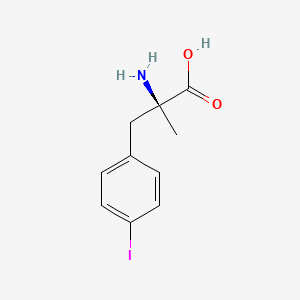
![(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid](/img/structure/B613153.png)